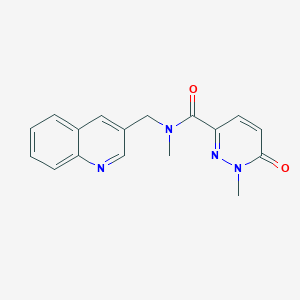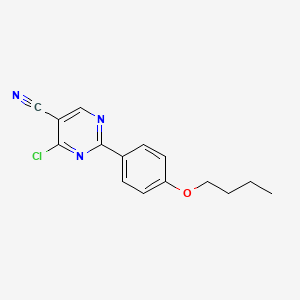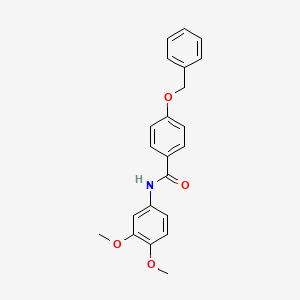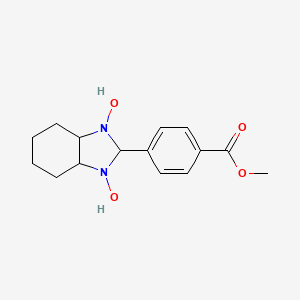![molecular formula C24H22N2O3 B5183545 N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. XNT is a xanthene derivative that has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide is not fully understood, but it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of PARP activity by N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may therefore contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects in various models of neurodegenerative diseases. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been shown to reduce neuronal cell death and inhibit the formation of toxic aggregates of proteins such as beta-amyloid and alpha-synuclein. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide in lab experiments include its small size, which allows for easy delivery to cells and tissues, and its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration. However, the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For research on N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include further studies to elucidate its mechanism of action and to optimize its therapeutic potential. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may also be studied for its potential use in other neurodegenerative diseases, as well as in other fields such as cancer research. Additionally, the development of new delivery methods for N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine and carbonyldiimidazole. The resulting compound is then treated with trifluoroacetic acid to yield N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide.
Scientific Research Applications
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)



![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)

![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)

![diethyl 4-(3,4-dichlorophenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5183562.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)